4-Ethylguaiacol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

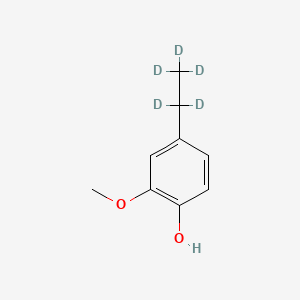

4-Ethylguaiacol-d5, also known as 4-(Ethyl-d5)-2-methoxyphenol or 2-Methoxy-4-(pentadeuteroethyl)phenol, is a deuterated form of 4-Ethylguaiacol. It is a stable isotope-labeled compound used primarily in analytical chemistry for various applications, including mass spectrometry and nuclear magnetic resonance spectroscopy. The compound has a molecular formula of C9H7D5O2 and a molecular weight of 157.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylguaiacol-d5 typically involves the deuteration of 4-Ethylguaiacol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethylguaiacol-d5 undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced aromatic compounds.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethylguaiacol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification and structural elucidation.

Biological Studies: Employed in metabolic studies to trace the metabolic pathways of phenolic compounds in biological systems.

Medical Research: Investigated for its potential anti-inflammatory and antioxidant properties in various disease models.

Industrial Applications: Utilized in the food and beverage industry for flavor analysis and quality control.

Wirkmechanismus

The mechanism of action of 4-Ethylguaiacol-d5 involves its interaction with various molecular targets and pathways. In biological systems, it modulates neuroinflammation and immune responses by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines. It also induces the expression of antioxidant enzymes, thereby reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Ethylguaiacol: The non-deuterated form, commonly used in flavor and fragrance applications.

4-Methylguaiacol: Similar structure with a methyl group instead of an ethyl group, used in food and beverage flavoring.

Vanillin: A structurally related compound with a formyl group, widely used as a flavoring agent.

Uniqueness

4-Ethylguaiacol-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in complex mixtures .

Biologische Aktivität

4-Ethylguaiacol-d5 is a deuterated derivative of 4-ethylguaiacol, a phenolic compound with significant biological activity. This article explores its properties, mechanisms of action, and implications for health and research.

- Molecular Formula : C9H12O2 (for 4-ethylguaiacol) vs. C9D5H7O2 (for this compound)

- Molecular Weight : Approximately 157.22 g/mol

- CAS Number : 1219803-12-9

The presence of deuterium in this compound enhances its stability and allows for precise tracking in metabolic studies, making it particularly valuable in scientific research.

Enzyme Interaction

One of the primary biological activities of this compound is its interaction with various enzymes:

- β-glucuronidase Inhibition : This compound has been shown to inhibit β-glucuronidase, an enzyme involved in the metabolism of glucuronides. This inhibition may lead to a reduced risk of certain cancers, such as colon cancer, by affecting glucuronide metabolism and enhancing cellular defense mechanisms against oxidative stress through the Nrf2 signaling pathway.

Flavor Profile Contribution

This compound is notable for its role in contributing to the aroma profile of various fermented products like wine and beer. It imparts flavors reminiscent of smoke, spice, and clove, which are critical in sensory evaluation and consumer acceptance of these products .

Case Studies and Experimental Data

Several studies have investigated the effects and applications of this compound:

- Wine Mitigation Strategies : Research has shown that different winemaking protocols can influence the concentration of volatile compounds, including this compound. For instance, it was found that specific fermentation conditions significantly affect its levels in wine .

- Predictive Modeling : A predictive modeling study highlighted the correlation between smoke taint index and concentrations of volatile organic compounds (VOCs), including this compound. This study underscores its relevance in assessing the quality of smoke-impacted wines .

- Dynamic Formation during Oak Maturation : Another study examined the dynamics of oak-related volatile compounds during wine maturation. It found that 4-Ethylguaiacol was produced in substantial quantities after the initial aging period, indicating its importance in flavor development .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Ethylguaiacol | C9H12O2 | Naturally occurring; contributes aroma to wine |

| 4-Methylcatechol | C8H10O2 | Used in flavoring; simpler aroma profile |

| 2-Methoxy-4-propylphenol | C11H16O2 | Longer alkyl chain; different sensory properties |

| 4-Vinylphenol | C8H8O2 | Used in polymer production; vinyl group presence |

| Pyrocatechol | C6H6O2 | Simple structure; used as a reducing agent |

The unique isotopic labeling in this compound provides distinct advantages for tracking metabolic pathways compared to its non-deuterated analogs, enhancing its utility in research settings .

Eigenschaften

IUPAC Name |

2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWNEIVBYREQRF-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of using 4-Ethylguaiacol-d5 in the study?

A1: this compound, a deuterated form of 4-Ethylguaiacol, serves as a valuable tracer in this study. Its presence in the wine indicates that the compound, originating from the surrounding environment, has penetrated the closure. This helps researchers evaluate the barrier properties of different wine closure types against volatile compounds. The study found that cork stoppers effectively prevented the migration of this compound into the wine, while synthetic closures and screw caps allowed for its permeation []. This information is crucial for winemakers seeking to prevent undesirable aroma compounds from affecting the quality of their product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.